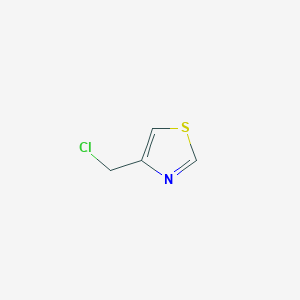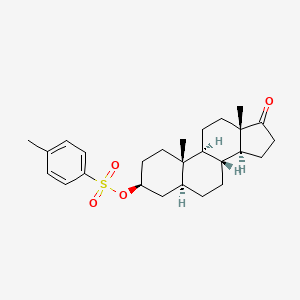
3-Metoxianilina-5-nitro
Descripción general
Descripción
3-Methoxy-5-nitroaniline is a chemical compound with the linear formula C7H8N2O3 . It has a molecular weight of 168.15 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The IUPAC name for 3-Methoxy-5-nitroaniline is the same . The InChI code is 1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 .Physical And Chemical Properties Analysis
3-Methoxy-5-nitroaniline is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Fabricación de tintes
La 3-Metoxianilina-5-nitro se utiliza como intermedio en la síntesis de tintes dis-azo . Estos tintes se caracterizan por su alta resistencia tintórea y pueden actuar como fotoconductores orgánicos . Exhiben un buen rendimiento de color y se han aplicado en tejidos de poliéster y nylon 66 .
Industria Textil
En la industria textil, la this compound se utiliza en el proceso de teñido. Los tintes derivados de este compuesto han mostrado una buena solidez del color al lavado, al frotamiento y a la luz . Esto los hace adecuados para su uso en el teñido de tejidos que requieren durabilidad y resistencia a la decoloración.
Aplicaciones ópticas no lineales
Los cristales orgánicos ópticos no lineales, que incluyen los derivados de la this compound, son valiosos en las tecnologías recientes debido a sus aplicaciones industriales en áreas como la espectroscopia láser, los moduladores ópticos, la comunicación óptica, los conmutadores ópticos bistables, la electrónica óptica, el almacenamiento de datos ópticos, la conversión de frecuencia, el procesamiento de información de alta velocidad, los sensores, las pantallas a color, etc. .
Estudios de anemia hemolítica
La this compound se ha utilizado en estudios relacionados con la anemia hemolítica . La anemia hemolítica es una condición en la que los glóbulos rojos se destruyen más rápido de lo que se pueden producir. Las propiedades del compuesto pueden proporcionar información sobre los mecanismos de esta enfermedad.
Agente molusquicida
Se ha demostrado que actúa como un agente molusquicida . Los molusquicidas son sustancias que se utilizan para controlar la población de moluscos, que pueden ser plagas en ciertos entornos. Esta aplicación es particularmente relevante en entornos agrícolas donde los moluscos pueden dañar los cultivos.
Síntesis de otros compuestos químicos
La this compound también se utiliza como intermedio para la síntesis de otros compuestos químicos . Estos compuestos pueden tener una amplia gama de aplicaciones, extendiendo aún más la utilidad de la this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUXZLHDLNYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374861 | |
| Record name | 3-methoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586-10-7 | |
| Record name | 3-Methoxy-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)









